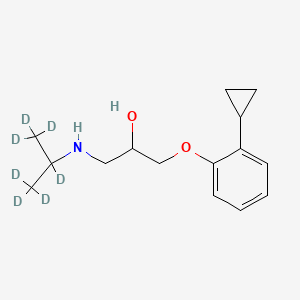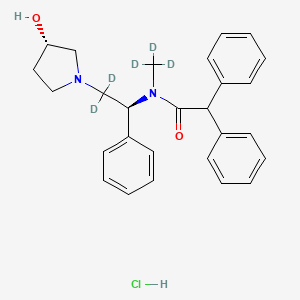
Asimadoline-d5 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asimadoline-d5 (hydrochloride) is a deuterated form of Asimadoline, a potent and selective kappa opioid receptor agonist. This compound is primarily used in scientific research to study its effects on kappa opioid receptors, which are found mostly in the digestive tract and play a significant role in controlling visceral pain and bowel motility .
Métodos De Preparación
The synthesis of Asimadoline-d5 (hydrochloride) involves several steps, starting with the preparation of the deuterated precursor. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Coupling Reactions: Formation of the core structure through coupling reactions.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt for increased stability and solubility.
Industrial production methods for Asimadoline-d5 (hydrochloride) are similar to those used for other deuterated compounds, involving large-scale deuteration and purification processes to ensure high purity and yield .
Análisis De Reacciones Químicas
Asimadoline-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of Asimadoline-d5 (hydrochloride).
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Asimadoline-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of kappa opioid receptor agonists.
Biology: Employed in biological studies to investigate the role of kappa opioid receptors in various physiological processes.
Medicine: Explored for its potential therapeutic effects in treating conditions like irritable bowel syndrome and other gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals targeting kappa opioid receptors.
Mecanismo De Acción
Asimadoline-d5 (hydrochloride) exerts its effects by acting as a kappa opioid receptor agonist. Kappa opioid receptors are G-protein-coupled receptors that, when activated, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in reduced neuronal excitability and decreased release of neurotransmitters, ultimately leading to analgesic and antidiarrheal effects .
Comparación Con Compuestos Similares
Asimadoline-d5 (hydrochloride) is unique due to its deuterated nature, which provides increased stability and altered pharmacokinetics compared to its non-deuterated counterpart. Similar compounds include:
Asimadoline: The non-deuterated form, which has similar pharmacological properties but different pharmacokinetics.
Eluxadoline: Another kappa opioid receptor agonist used in the treatment of irritable bowel syndrome.
Nalfurafine: A kappa opioid receptor agonist with different therapeutic applications.
These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C27H31ClN2O2 |
|---|---|
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
N-[(1S)-2,2-dideuterio-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-2,2-diphenyl-N-(trideuteriomethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1/i1D3,20D2; |
Clave InChI |
GMJSLABTEURMBF-DDHZDILDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N([C@@H](C1=CC=CC=C1)C([2H])([2H])N2CC[C@@H](C2)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES canónico |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


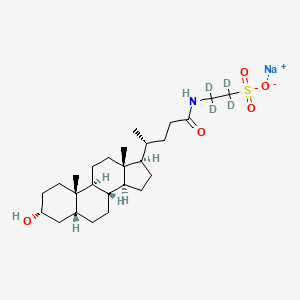
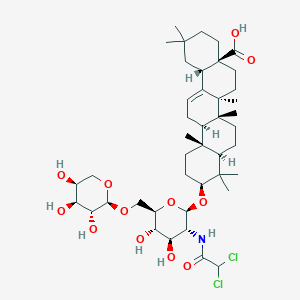
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
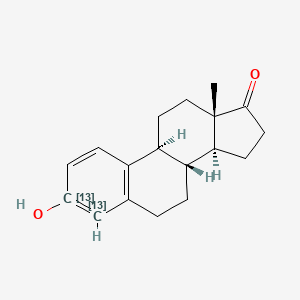
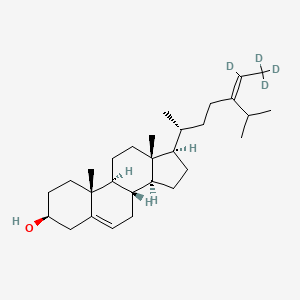

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
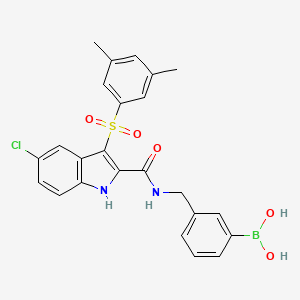
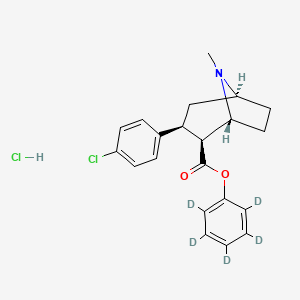
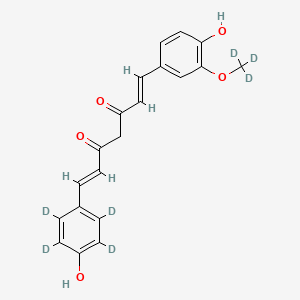
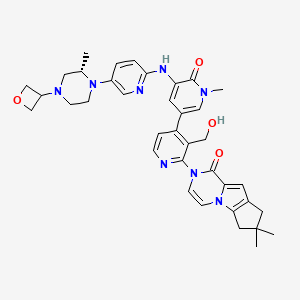
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)

